molecular formula C19H16N4O2S B2933214 5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1112040-06-8

5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B2933214
CAS RN: 1112040-06-8
M. Wt: 364.42
InChI Key: PTOOWIIPEPWQAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the imidazole ring could be formed through a condensation reaction involving a primary amine and an aldehyde or ketone. The oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of these groups could potentially result in a highly conjugated system, which could have interesting electronic and optical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is a heterocycle that can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the presence of the imidazole and oxadiazole rings could potentially make it a good ligand for metal ions .

Scientific Research Applications

Corrosion Inhibition

Research has highlighted the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. For example, a study evaluated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. These derivatives showed potential in protecting mild steel against corrosion, with their effectiveness assessed through gravimetric, electrochemical, SEM, and computational methods. The adsorption characteristics followed the Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

1,2,4-oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial activities. For instance, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity against common pathogens like Bacillus subtilis and Staphylococcus aureus, among others. These findings suggest their potential application in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Evaluation

The anticancer activity of 1,2,4-oxadiazole derivatives has been a significant area of research. A study reported the synthesis and anticancer evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds were tested against various human cancer cell lines and demonstrated good to moderate activity, indicating their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Nematocidal Activity

Additionally, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some derivatives showed promising activity against Bursaphelenchus xylophilus, suggesting their potential application in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in the pharmaceutical industry or in materials science. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

5-[[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-24-16-9-5-8-15(12-16)23-11-10-20-19(23)26-13-17-21-18(22-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOOWIIPEPWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-3-phenyl-1,2,4-oxadiazole

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